2-Fluoro-2-methylpropane-1,3-diol CAS number 1639042-83-3
2-Fluoro-2-methylpropane-1,3-diol CAS number 1639042-83-3
An In-Depth Technical Guide to 2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) for Advanced Drug Development
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of a promising, yet under-documented building block: 2-Fluoro-2-methylpropane-1,3-diol. Given the scarcity of published data, this document leverages expert knowledge of organofluorine chemistry to propose a viable synthetic route, predict analytical characterization data, and explore its potential applications for researchers, scientists, and drug development professionals.
Core Compound Analysis: 2-Fluoro-2-methylpropane-1,3-diol
2-Fluoro-2-methylpropane-1,3-diol is a unique aliphatic diol featuring a quaternary carbon center substituted with a fluorine atom, a methyl group, and two hydroxymethyl groups. This combination of functionalities makes it an intriguing building block for introducing a polar, fluorinated motif into drug scaffolds.
Physicochemical and Predicted Properties
A summary of the known and predicted properties of 2-Fluoro-2-methylpropane-1,3-diol is presented below.
| Property | Value | Source |
| CAS Number | 1639042-83-3 | Commercial Suppliers |
| Molecular Formula | C₄H₉FO₂ | Calculated |
| Molecular Weight | 108.11 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | Analogy to similar diols |
| Boiling Point | ~180-200 °C (predicted) | Analogy to similar diols |
| Density | ~1.1 - 1.2 g/cm³ (predicted) | Analogy to similar diols |
| Solubility | Soluble in water, methanol, ethanol (predicted) | Presence of two hydroxyl groups |
| pKa | ~14-15 (hydroxyl protons, predicted) | Analogy to similar diols |
Proposed Synthesis Pathway
Due to the absence of a detailed published synthetic procedure for 2-Fluoro-2-methylpropane-1,3-diol, a plausible and efficient multi-step synthesis is proposed here, starting from the readily available diethyl malonate. This pathway is designed based on well-established transformations in organic synthesis.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 2-Fluoro-2-methylpropane-1,3-diol.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on established chemical principles. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of Diethyl Methylmalonate
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq.) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
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Deprotonation: Diethyl malonate (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then stirred for an additional 30 minutes at 0 °C, allowing for the complete formation of the enolate.
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Alkylation: Methyl iodide (CH₃I, 1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
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Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield diethyl methylmalonate.
Causality Explanation: Sodium hydride, a strong base, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with methyl iodide to introduce the methyl group.
Step 2: Synthesis of Diethyl 2-Fluoro-2-methylmalonate
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Reaction Setup: A dry, three-necked round-bottom flask is charged with a 60% dispersion of NaH (1.1 eq.) in anhydrous THF and cooled to 0 °C.
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Deprotonation: Diethyl methylmalonate (1.0 eq.) dissolved in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
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Electrophilic Fluorination: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.1 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford diethyl 2-fluoro-2-methylmalonate.
Causality Explanation: Similar to the first step, an enolate is formed. Selectfluor® is a widely used electrophilic fluorinating agent that delivers a fluorine cation (F⁺) to the electron-rich enolate, installing the fluorine atom at the α-position.
Step 3: Synthesis of 2-Fluoro-2-methylpropane-1,3-diol
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Reaction Setup: A dry, three-necked round-bottom flask is charged with lithium aluminum hydride (LiAlH₄, 2.5 eq.) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C.
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Reduction: Diethyl 2-fluoro-2-methylmalonate (1.0 eq.) dissolved in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
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Workup and Purification: The reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup). The resulting white precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to yield 2-Fluoro-2-methylpropane-1,3-diol.
Causality Explanation: Lithium aluminum hydride is a powerful reducing agent that reduces the two ester functional groups to their corresponding primary alcohols, yielding the desired diol.[1] The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
Analytical Characterization Profile (Predicted)
The following table summarizes the predicted spectroscopic data for 2-Fluoro-2-methylpropane-1,3-diol, which are crucial for its identification and purity assessment.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~3.7 (d, J ≈ 20 Hz, 4H, CH₂OH), ~2.5 (br s, 2H, OH), ~1.2 (d, J ≈ 20 Hz, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~95 (d, J ≈ 180 Hz, C-F), ~65 (d, J ≈ 25 Hz, CH₂OH), ~20 (d, J ≈ 25 Hz, CH₃) |
| ¹⁹F NMR | δ (ppm): ~ -150 to -180 (m, relative to CFCl₃) |
| IR (neat) | ν (cm⁻¹): ~3350 (br, O-H stretch), ~2950 (C-H stretch), ~1050 (C-F stretch), ~1040 (C-O stretch) |
| Mass Spec (EI) | m/z: 108 (M⁺), 91 (M⁺ - OH), 77 (M⁺ - CH₂OH), 47 (M⁺ - CH₂OH, CH₂OH, H) |
Interpretation of Spectroscopic Data
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¹H NMR: The two CH₂ groups are diastereotopic due to the chiral center created by the fluorine atom, but may appear as a simple doublet due to coupling with the fluorine. The methyl group will also show coupling to the fluorine. The hydroxyl protons are typically broad and may exchange with D₂O.
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¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The adjacent carbons will show smaller two-bond coupling constants (²JCF).
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¹⁹F NMR: The fluorine nucleus will be coupled to the four protons of the two CH₂ groups and the three protons of the methyl group, resulting in a complex multiplet. Proton decoupling would simplify this to a singlet.[2]
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IR Spectroscopy: The broad O-H stretch is characteristic of an alcohol. The C-F stretch is also a key diagnostic peak.
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Mass Spectrometry: The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of hydroxyl and hydroxymethyl groups.
Potential Applications in Drug Development
While specific applications of 2-Fluoro-2-methylpropane-1,3-diol are not yet widely reported, its structure suggests significant potential as a building block in medicinal chemistry.
Rationale for Use in Drug Design
The introduction of a gem-difluoroalkyl group can have several beneficial effects on a drug candidate's profile:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This can lead to an increased half-life and improved bioavailability of a drug.
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Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.
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Conformational Control: The fluorine atom can influence the conformational preferences of a molecule through steric and electronic effects, potentially leading to a more favorable binding conformation with its biological target.
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Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3]
Conceptual Application Workflow
2-Fluoro-2-methylpropane-1,3-diol can be used to introduce a polar, fluorinated side chain or to replace a non-fluorinated diol moiety in an existing drug scaffold.
Caption: Conceptual workflow for incorporating the fluorinated diol into a drug scaffold.
For example, the diol can be derivatized to form a cyclic acetal or ketal, which can then be incorporated into a larger molecule. The primary hydroxyl groups can also be selectively functionalized to act as linkers to other parts of a drug molecule.
Safe Handling and Storage
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Handling: As with all chemicals, 2-Fluoro-2-methylpropane-1,3-diol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
References
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.
- Rozen, S., Hagooly, A., & Harduf, R. (2001). α-Fluorination of Esters and Amides with Acetyl Hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468.
- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: precursors for the synthesis of fluorinated compounds. Tetrahedron, 48(2), 189-275.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Li, L., et al. (2013). Synthesis of gem-difluoroalkenes and their derivatives.
- Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.
- Furuya, T., Kuttan, A., & Ritter, T. (2008). Carbon−Fluorine Bond Formation. Journal of the American Chemical Society, 130(48), 16344–16355.
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YouTube. (2020, December 2). Reduction of carboxylic acids and esters. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]
